molecular formula C21H26N2O2 B4986534 N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE CAS No. 6063-83-8

N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B4986534
CAS No.: 6063-83-8
M. Wt: 338.4 g/mol
InChI Key: FNVPHPQIQWYIIJ-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a phenyl group at position 1, a ketone at position 5, and an adamantane-carboxamide moiety at position 3.

Properties

IUPAC Name

N-(1-adamantyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-19-9-17(13-23(19)18-4-2-1-3-5-18)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,14-17H,6-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVPHPQIQWYIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387206
Record name ST014790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-83-8
Record name ST014790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE typically involves the reaction of adamantane derivatives with pyrrolidine and phenyl-containing reagents. One common method involves the use of adamantanecarboxylic acid as a starting material, which undergoes a series of reactions including amidation and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . The use of catalysts and specific solvents can also play a crucial role in the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Biological Applications

N-(Adamantan-1-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has shown promise in various biological contexts:

Pharmacological Potential

  • P2X7 Receptor Modulation:
    • The compound interacts with the P2X7 receptor, which is implicated in pain and inflammation pathways. Its antagonistic properties may offer therapeutic benefits in anti-inflammatory and analgesic treatments .
  • Anticancer Activity:
    • Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The mechanism involves apoptosis induction linked to Nur77 activation .
  • Therapeutic Uses:
    • The adamantane moiety is associated with drugs used in treating influenza (e.g., amantadine) and neurodegenerative diseases (e.g., memantine) . This suggests potential for this compound in similar therapeutic areas.

Material Science Applications

The unique structural characteristics of this compound also open avenues in materials science:

  • Polymeric Materials:
    • Its incorporation into polymer matrices can enhance mechanical properties due to the rigid adamantane structure.
  • Nanotechnology:
    • Potential use in the development of nanocarriers for targeted drug delivery systems, leveraging its ability to interact with biological membranes.

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer properties of various derivatives, including this compound. The results showed that certain derivatives had IC50 values as low as 20 μM against cancer cell lines, indicating significant cytotoxic potential .

Case Study 2: P2X7 Receptor Interaction

Research on compounds targeting the P2X7 receptor demonstrated that modifications to the adamantane structure could enhance binding affinity and efficacy as anti-inflammatory agents. This highlights the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine and phenyl groups contribute to its binding affinity and specificity. Molecular docking studies have shown that the compound can inhibit viral replication by targeting viral proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Adamantane Derivatives

The compound’s structural uniqueness lies in its pyrrolidinone-carboxamide scaffold. Comparisons with similar adamantane derivatives highlight key distinctions:

Morpholine/Piperazine-Isothiourea Hybrids ()

  • Core Structure : Morpholine or piperazine rings fused with isothiourea-adamantane hybrids.
  • Key Substituents : Benzyl or substituted benzyl groups.
  • Activity : Broad-spectrum antibacterial (e.g., 7b , 7d , 7e ) and hypoglycemic effects (e.g., 7a , 8ab , 8b ) in STZ-induced diabetic rats .
  • Comparison: The pyrrolidinone core in the query compound replaces the morpholine/piperazine-isothiourea framework, likely altering solubility and target engagement. The phenyl group may enhance aromatic interactions compared to benzyl substituents in compounds.

Indole-Oxoacetamide Derivatives ()

  • Core Structure : Indole ring fused with adamantane-oxoacetamide.
  • Key Substituents : Varied amines at the oxoacetamide position.
  • Activity: Not explicitly stated, but indole-adamantane hybrids are often explored for CNS or antiviral applications.

Biological Activity

N-(Adamantan-1-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound integrates the rigid structure of adamantane with a pyrrolidinone ring, which contributes to its biological activity. The adamantane moiety enhances hydrophobic interactions, while the phenyl group increases its interaction potential with various biological targets. The molecular formula is C21H26N2O2C_{21}H_{26}N_{2}O_{2} .

Synthesis

The synthesis of this compound typically involves microwave-assisted techniques to improve yield and reaction rates. Key steps include:

  • Starting Materials : High-purity reagents are essential.
  • Reaction Conditions : Control of temperature, pressure, and solvent (often dichloromethane or ethanol) is critical.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure .

Anticancer Properties

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the modulation of enzymatic activity and receptor functions through specific protein interactions.

Case Study: A549 Cell Line

  • Method : Compounds were tested at a concentration of 100 µM for 24 hours.
  • Results : Notable reductions in cell viability were observed, with some compounds exhibiting lower cytotoxicity towards non-cancerous cells .
CompoundViability (%)IC50 (µM)
This compound66%25
Cisplatin40%10

Antimicrobial Activity

The compound also shows promising antimicrobial properties against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Its structural features allow it to penetrate bacterial membranes effectively.

Antimicrobial Efficacy

  • Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae.
  • Results : Exhibited potent activity against resistant strains, indicating potential as a therapeutic agent in treating infections caused by resistant pathogens .

The biological activity of this compound is attributed to its ability to interact with specific proteins due to its hydrophobic nature. The compound can fit into hydrophobic pockets within proteins and form hydrogen bonds via the pyrrolidinone ring, facilitating modulation of protein functions .

Q & A

Q. What are the key structural features of N-(Adamantan-1-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how are they determined experimentally?

The compound integrates three critical moieties: (1) an adamantane group (a rigid hydrocarbon cage), (2) a 5-oxo-pyrrolidine ring (a lactam structure), and (3) a phenyl-substituted carboxamide. Structural determination relies on X-ray crystallography for absolute conformation analysis (e.g., bond angles, torsion angles) and spectroscopic methods such as 1H^1 \text{H}, 13C^{13} \text{C}-NMR, and FTIR for functional group identification. For adamantane derivatives, X-ray data often reveal chair conformations in saturated rings and planar arrangements in carboxamide groups, as seen in structurally related compounds .

Q. What synthetic strategies are employed for synthesizing this compound?

Synthesis typically involves multi-step pathways:

  • Step 1: Functionalization of adamantane-1-amine with a reactive intermediate (e.g., isocyanate or acyl chloride).
  • Step 2: Coupling with a pre-synthesized 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivative via amide bond formation. Reaction optimization includes solvent selection (e.g., ethanol or THF), temperature control (room temp to reflux), and catalysts like DCC/DMAP. Yields are monitored via TLC and purified via column chromatography .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, considering reaction conditions and purification methods?

  • Parameter Optimization:
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
  • Catalysts: Use HATU or EDCI for improved carboxamide bond formation.
  • Temperature: Lower temps (0–5°C) reduce side reactions during sensitive steps.
    • Purification: Reverse-phase HPLC or preparative TLC resolves polar byproducts. For adamantane derivatives, recrystallization in ethanol/water mixtures improves purity .

Q. What methodological challenges arise in determining the biological mechanism of action, and how can they be addressed?

  • Challenge 1: The compound’s structural complexity may lead to off-target interactions.
  • Solution: Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for specific targets like soluble epoxide hydrolase (sEH), as suggested by structurally similar adamantane inhibitors .
    • Challenge 2: Low solubility in aqueous media.
  • Solution: Derivatization with hydrophilic groups (e.g., PEGylation) or formulation in cyclodextrin-based carriers .

Q. How do crystallographic data (e.g., from SHELX refinement) contribute to understanding conformational stability?

SHELX software refines X-ray data to resolve:

  • Bond Distances: Confirms rigidity of the adamantane cage (C–C bonds ~1.54 Å).
  • Torsion Angles: Reveals strain in the pyrrolidine ring (e.g., puckering parameters).
  • Intermolecular Interactions: Hydrogen bonding between carboxamide and solvent molecules influences packing stability. Such data guide SAR studies by linking conformation to bioactivity .

Q. What analytical techniques are most effective in characterizing the reactivity of the carboxamide group under varying pH conditions?

  • NMR Titration: Tracks pH-dependent chemical shifts of the carboxamide NH and carbonyl groups.
  • FTIR Spectroscopy: Monitors carbonyl stretching frequencies (1650–1700 cm1^{-1}) to assess protonation states.
  • HPLC-MS: Quantifies hydrolysis products (e.g., free carboxylic acid) under acidic/basic conditions .

Key Research Gaps

  • In Vivo Pharmacokinetics: Limited data on bioavailability and metabolic stability.
  • Target Specificity: Requires proteome-wide profiling to rule off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.